molecular formula C9H21ClN2O B2484636 7-Amino-N,N-dimethylheptanamide;hydrochloride CAS No. 2309476-54-6

7-Amino-N,N-dimethylheptanamide;hydrochloride

Cat. No. B2484636
CAS RN: 2309476-54-6
M. Wt: 208.73
InChI Key: MAOPGPNJPHCRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-Amino-N,N-dimethylheptanamide hydrochloride and related compounds involves multiple steps, including nucleophilic substitution and Diels-Alder reactions. For example, a novel route for the synthesis of 7-Amino-heptanoic acid hydrochloride, a related compound, involved two steps of nucleophilic substitution leading to a total yield of 55% (Xue Juanjuan et al., 2010). Another study described the synthesis of enantiomerically and diastereomerically pure derivatives using cycloheptadiene and an amino acid-derived acylnitroso Diels-Alder reaction (B. Shireman & M. Miller, 2001).

Molecular Structure Analysis

The molecular structure of 7-Amino-N,N-dimethylheptanamide hydrochloride and its derivatives has been elucidated through various spectroscopic techniques. These studies reveal the compound's complex structure and the configuration of its functional groups. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a structurally related compound, was determined in two crystal environments, showcasing the importance of hydrogen bonding and π-π stacking interactions (L. Canfora et al., 2010).

Chemical Reactions and Properties

7-Amino-N,N-dimethylheptanamide hydrochloride participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. For example, studies on derivatives of 7-Amino-N,N-dimethylheptanamide hydrochloride have explored reactions such as the Buchwald-Hartwig C-N cross-coupling, leading to the synthesis of compounds with potential antioxidant activity (M. Queiroz et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

  • A key intermediate, Chloroethyl)amino-1,3-dimethylpyrimidinedione(7), was prepared in multiple steps, which led to the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug. The structural confirmation was achieved using NMR and MS techniques (Jiang Qing-qian, 2004).
  • A novel route was developed for the preparation of 7-Amino-heptanoic acid hydrochloride, primarily involving nucleophilic substitution. The total yield was 55%, with the procedure being characterized as simple and convenient (Xue Juanjuan et al., 2010).
  • Heterocyclic polymers based on 3-amino-7-dimethylamino-2-methylphenazine hydrochloride were synthesized via chemical oxidative polymerization. The study focused on the effects of various parameters on the yields and chemical structures of the polymers, revealing their potential for applications due to their amorphous, electroactive, and thermally stable nature (S. Ozkan et al., 2015).

Biomedical Applications

  • Polyesteramides containing peptide linkages were synthesized and evaluated for their biodegradability. The study revealed their potential for agricultural or biomedical applications due to their solubility in various solvents and susceptibility to enzymatic hydrolysis (Yujiang Fan et al., 2000).
  • Novel blue luminescent dyes for biological applications were synthesized, with the most brilliant derivative showing potential as a blue fluorescent label in biological investigations, including cell trafficking and pharmacokinetics/biodistribution studies (D. Carta et al., 2015).
  • Amino acid derivatives containing chrysin were synthesized and evaluated for their anti-proliferative activities against human gastric carcinoma MGC-803 cells. The derivatives showed significant inhibitory activity, suggesting their potential as effective chemotherapeutic candidates (Xiudao Song et al., 2015).

properties

IUPAC Name

7-amino-N,N-dimethylheptanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8-10;/h3-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPGPNJPHCRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-N,N-dimethylheptanamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.